2-(3,5-dimethyl-4-nitro-1-pyrazolyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide
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Overview
Description
2-(3,5-dimethyl-4-nitro-1-pyrazolyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide is a member of quinolines.
Scientific Research Applications
1. Metabolic Studies of Related Compounds
- Murata and Yamamoto (1970) studied the metabolic fate of 2-Methyl-3-o-tolyl-4 (3H)-quinazolinone (MTQ), a compound sharing structural similarities with the query compound, and found significant metabolic transformations in humans (Murata & Yamamoto, 1970).
2. Biomonitoring of Metabolites
- Stillwell et al. (1999) developed a method for biomonitoring heterocyclic aromatic amine metabolites in human urine, focusing on the N2-glucuronide conjugate of 2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline, a compound with a heterocyclic aromatic amine structure similar to the query compound (Stillwell et al., 1999).
3. Dietary Assessment and Exposure Analysis
- Zapico et al. (2022) conducted a study assessing the intake of xenobiotics derived from food processing, including heterocyclic amines. Their methodology and findings could be relevant for understanding the dietary exposure and potential health effects of compounds structurally similar to the query compound (Zapico et al., 2022).
properties
Product Name |
2-(3,5-dimethyl-4-nitro-1-pyrazolyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide |
---|---|
Molecular Formula |
C18H19N5O3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(2-methylquinolin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C18H19N5O3/c1-11-8-14(15-6-4-5-7-16(15)20-11)9-19-17(24)10-22-13(3)18(23(25)26)12(2)21-22/h4-8H,9-10H2,1-3H3,(H,19,24) |
InChI Key |
CNDCJFZFIJPIIM-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
solubility |
45.6 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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